molecular formula C11H12O3S B8721574 2-Benzoyloxymethyl-1,3-oxathiolane CAS No. 143338-44-7

2-Benzoyloxymethyl-1,3-oxathiolane

Cat. No. B8721574
M. Wt: 224.28 g/mol
InChI Key: PCXPPEVXIKTQGP-UHFFFAOYSA-N
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Patent
US08153416B2

Procedure details

(+/−)-2-(Benzoyloxymethyl)-1,3-oxathiolane (0.71 mmol, 160 mg) was dissolved in acetonitrile (0.6 mL) in a 25-mL round-bottomed flask. A 0.1 M phosphoric acid-phosphate buffer solution (15 mL) adjusted to pH 7.0 was added to the reaction followed by 21 units of cholesterol esterase from bovine pancreas (Sigma #C3766). The reaction was stirred at approximately 4° C. for a period of up to 24 h while maintaining the pH of the reaction media at pH 7.0 with 1 M sodium hydroxide solution. The progress of the reaction may be monitored by gas chromatography for disappearance of the (+/)-2-(benzoyloxymethyl)-1,3-oxathiolane and/or by chiral HPLC for enantiomeric enrichment. When the reaction had proceeded to about 50% conversion, the mixture was saturated with sodium chloride and extracted with methyl tert-butyl ether (5×5 mL). Concentration of the extracts afforded a crude product that was purified by silica gel chromatography to give 2(R)-(benzoyloxymethyl)-1,3-oxathiolane (68 mg) and 2(S)-(hydroxymethyl)-1,3-oxathiolane (38 mg).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
phosphoric acid phosphate
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.P([O-])([O-])([O-])=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.[OH-].[Na+].[Cl-].[Na+]>C(#N)C>[C:1]([O:9][CH2:10][C@H:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:9][CH2:10][C@@H:11]1[S:15][CH2:14][CH2:13][O:12]1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1OCCS1
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
phosphoric acid phosphate
Quantity
15 mL
Type
reactant
Smiles
P(O)(O)(O)=O.P(=O)([O-])([O-])[O-]
Step Three
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1OCCS1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at approximately 4° C. for a period of up to 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
The progress of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (5×5 mL)
CUSTOM
Type
CUSTOM
Details
Concentration of the extracts afforded a crude product that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC[C@@H]1OCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
Name
Type
product
Smiles
OC[C@H]1OCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08153416B2

Procedure details

(+/−)-2-(Benzoyloxymethyl)-1,3-oxathiolane (0.71 mmol, 160 mg) was dissolved in acetonitrile (0.6 mL) in a 25-mL round-bottomed flask. A 0.1 M phosphoric acid-phosphate buffer solution (15 mL) adjusted to pH 7.0 was added to the reaction followed by 21 units of cholesterol esterase from bovine pancreas (Sigma #C3766). The reaction was stirred at approximately 4° C. for a period of up to 24 h while maintaining the pH of the reaction media at pH 7.0 with 1 M sodium hydroxide solution. The progress of the reaction may be monitored by gas chromatography for disappearance of the (+/)-2-(benzoyloxymethyl)-1,3-oxathiolane and/or by chiral HPLC for enantiomeric enrichment. When the reaction had proceeded to about 50% conversion, the mixture was saturated with sodium chloride and extracted with methyl tert-butyl ether (5×5 mL). Concentration of the extracts afforded a crude product that was purified by silica gel chromatography to give 2(R)-(benzoyloxymethyl)-1,3-oxathiolane (68 mg) and 2(S)-(hydroxymethyl)-1,3-oxathiolane (38 mg).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
phosphoric acid phosphate
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.P([O-])([O-])([O-])=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.[OH-].[Na+].[Cl-].[Na+]>C(#N)C>[C:1]([O:9][CH2:10][C@H:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:9][CH2:10][C@@H:11]1[S:15][CH2:14][CH2:13][O:12]1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1OCCS1
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
phosphoric acid phosphate
Quantity
15 mL
Type
reactant
Smiles
P(O)(O)(O)=O.P(=O)([O-])([O-])[O-]
Step Three
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1OCCS1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at approximately 4° C. for a period of up to 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
The progress of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (5×5 mL)
CUSTOM
Type
CUSTOM
Details
Concentration of the extracts afforded a crude product that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC[C@@H]1OCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
Name
Type
product
Smiles
OC[C@H]1OCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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